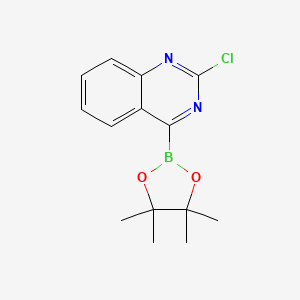
2-Chloroquinazolin-4-ylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloroquinazolin-4-ylboronic acid pinacol ester is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid ester group attached to a quinazoline ring, which is further substituted with a chlorine atom at the 2-position. The molecular formula of this compound is C14H16BClN2O2, and it has a molecular weight of 290.55 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroquinazolin-4-ylboronic acid pinacol ester typically involves the reaction of 2-chloroquinazoline with a boronic acid derivative in the presence of a suitable catalyst. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds. This reaction involves the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloroquinazolin-4-ylboronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic ester to other functional groups.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic ester group can yield boronic acids, while substitution reactions can produce a variety of quinazoline derivatives .
Scientific Research Applications
2-Chloroquinazolin-4-ylboronic acid pinacol ester has several applications in scientific research:
Biology: The compound is investigated for its potential as a biochemical probe and in the development of bioactive molecules.
Medicine: Research explores its potential as a precursor for the synthesis of pharmaceutical compounds with anticancer, antiviral, and antibacterial properties.
Mechanism of Action
The mechanism of action of 2-Chloroquinazolin-4-ylboronic acid pinacol ester involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a ligand in catalysis. The quinazoline ring can interact with various biological targets, contributing to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
4-Cyanophenylboronic acid pinacol ester: Similar in structure but with a cyano group instead of a chlorine atom.
Phenylboronic acid pinacol ester: Lacks the quinazoline ring and chlorine substitution.
Uniqueness
2-Chloroquinazolin-4-ylboronic acid pinacol ester is unique due to the presence of both the boronic ester group and the quinazoline ring with a chlorine substitution. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C14H16BClN2O2 |
|---|---|
Molecular Weight |
290.55 g/mol |
IUPAC Name |
2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline |
InChI |
InChI=1S/C14H16BClN2O2/c1-13(2)14(3,4)20-15(19-13)11-9-7-5-6-8-10(9)17-12(16)18-11/h5-8H,1-4H3 |
InChI Key |
AMQSLWQQXJZYJO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=NC3=CC=CC=C23)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















